Ethyl 5-isopropyloxazole-4-carboxylate
Overview
Description
Ethyl 5-isopropyloxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isopropyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the LiBH4-mediated reduction of ethyl oxazole-4-carboxylates, which can be optimized for multigram scale production .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: LiBH4-mediated reduction is a common method to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: LiBH4 is frequently used for reducing the carboxylate group to an alcohol.
Substitution: Reagents such as alkyl halides and nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroxyl and carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-isopropyloxazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-isopropyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-4-carboxylate: Similar in structure but lacks the isopropyl group.
Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: Similar but with an ethyl group instead of an isopropyl group.
Uniqueness
Ethyl 5-isopropyloxazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)7-8(6(2)3)13-5-10-7/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSINPGEEFZHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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